molecular formula C17H14N2O2 B4536664 (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 358294-73-2

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B4536664
CAS No.: 358294-73-2
M. Wt: 278.30 g/mol
InChI Key: PFAGABDIFSWXOH-ZROIWOOFSA-N
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Description

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a cyano group at the α-position, a 3-hydroxyphenyl substituent at the β-position, and a 2-methylphenyl group on the amide nitrogen. Its Z-configuration ensures spatial alignment of functional groups, influencing electronic properties and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural motifs, which are associated with bioactivity in related analogs [2], [15].

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h2-10,20H,1H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGABDIFSWXOH-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl₃) are typical reagents.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and product development.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the hydroxyphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents Key Features Biological/Chemical Implications
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide 3-hydroxyphenyl (β), 2-methylphenyl (N) Hydroxyl group for H-bonding; methyl group enhances lipophilicity Potential kinase inhibition; improved solubility due to –OH [2], [15]
(Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide 4-cyanophenyl (β), propenyl (N) Conjugated diene system; dual cyano groups Enhanced reactivity in cycloaddition; versatile intermediate in synthesis [2]
(Z)-2-cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide Naphthalenylmethoxy (β), nitro (N) Bulky naphthalene; nitro group (electron-withdrawing) Possible DNA intercalation; nitro group may confer antimicrobial activity [3]
(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide 3,4-difluorophenyl (β), 3-methylphenyl (N) Fluorine atoms (electron-withdrawing); methyl group Improved metabolic stability; potential CNS targeting [4]
(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide Benzodioxolyl (β), 3-methylphenyl (N) Bicyclic benzodioxole; methyl group Enhanced binding to serotonin receptors; increased rigidity [15]

Electronic and Steric Effects

  • Hydroxyl vs. Cyano/Nitro Groups: The 3-hydroxyphenyl group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas cyano or nitro substituents (as in and ) introduce strong electron-withdrawing effects, altering charge distribution and reactivity [2], [7].

Physicochemical Properties

  • Solubility: The hydroxyl group improves aqueous solubility compared to cyano or nitro analogs, which are more lipophilic [2], [7].
  • Stability : Fluorinated and methyl-substituted compounds () exhibit greater metabolic stability due to reduced oxidative degradation [4], [10].

Biological Activity

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound notable for its unique structural features, which include a cyano group, a hydroxyphenyl group, and a methylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O2
  • CAS Number : 358294-73-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the hydroxyphenyl and methylphenyl groups enhance the compound's binding affinity and specificity. These interactions can lead to modulation of biological pathways, influencing cellular responses.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, suggesting its potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, with increased expression of pro-apoptotic proteins observed.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)20Cell cycle arrest
    A549 (Lung)25Inhibition of proliferation
  • Anti-inflammatory Study : In vitro assays revealed that this compound decreased the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Applications in Medicine

The promising biological activities of this compound suggest its utility in drug development. Its role as a biochemical probe can aid in understanding complex biological pathways, while its therapeutic potential warrants further investigation for conditions such as cancer and inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 2
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide

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